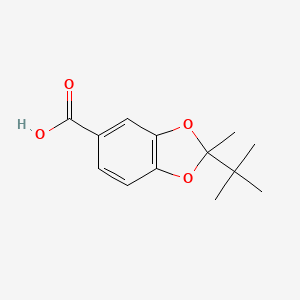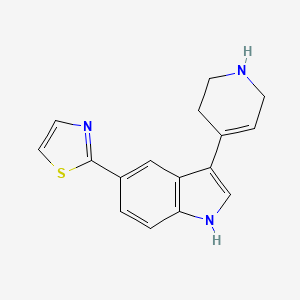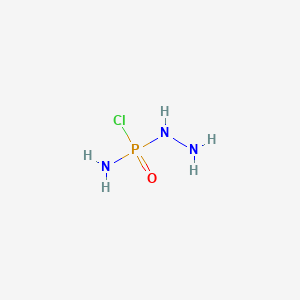
Benzene.ethylene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene.ethylene, commonly known as ethylbenzene, is an organic compound with the chemical formula C6H5CH2CH3. It is a highly flammable, colorless liquid with an odor similar to gasoline. This monocyclic aromatic hydrocarbon is significant in the petrochemical industry as a precursor to styrene, which is used to produce polystyrene, a common plastic material .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethylbenzene is primarily synthesized through the alkylation of benzene with ethylene. This reaction is typically carried out in the presence of a zeolite catalyst, which facilitates the reaction under high pressure and temperature conditions . The reaction can be represented as follows:
C6H6+C2H4→C6H5CH2CH3
Industrial Production Methods
In industrial settings, the production of ethylbenzene involves a continuous process where benzene and ethylene are fed into a reactor containing a zeolite catalyst. The reaction occurs in the gas phase at high temperatures (around 300-400°C) and pressures (1-2 MPa). The process also includes a recycling loop to recover unreacted benzene and a separation unit to isolate ethylbenzene from by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Ethylbenzene undergoes several types of chemical reactions, including:
Oxidation: Ethylbenzene can be oxidized to form acetophenone and benzoic acid.
Reduction: Reduction of ethylbenzene can yield ethylcyclohexane.
Substitution: Electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Catalytic hydrogenation using hydrogen gas (H2) and a metal catalyst like palladium (Pd) or platinum (Pt).
Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products
Oxidation: Acetophenone, benzoic acid.
Reduction: Ethylcyclohexane.
Substitution: Nitroethylbenzene, sulfoethylbenzene, chloroethylbenzene.
Applications De Recherche Scientifique
Ethylbenzene has various applications in scientific research and industry:
Chemistry: Used as a solvent and as an intermediate in organic synthesis.
Biology: Studied for its effects on biological systems and its role in metabolic pathways.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor to pharmaceuticals.
Industry: Primarily used in the production of styrene, which is then polymerized to form polystyrene, a widely used plastic
Mécanisme D'action
The mechanism of ethylbenzene’s action involves its alkylation reaction with benzene. This process can follow either a stepwise or concerted mechanism, both catalyzed by zeolites. In the stepwise mechanism, ethylene is first protonated to form a surface ethyoxyl species, which then reacts with benzene to form ethylbenzene. The concerted mechanism involves the simultaneous interaction of benzene, ethylene, and the catalyst .
Comparaison Avec Des Composés Similaires
Ethylbenzene can be compared with other similar compounds such as:
Toluene (C6H5CH3): Similar in structure but with a methyl group instead of an ethyl group.
Styrene (C6H5CH=CH2): Produced from ethylbenzene through dehydrogenation.
Xylene (C6H4(CH3)2): Contains two methyl groups attached to the benzene ring.
Ethylbenzene is unique due to its role as a precursor to styrene, making it crucial in the production of polystyrene .
Propriétés
Numéro CAS |
264146-42-1 |
|---|---|
Formule moléculaire |
C8H10 |
Poids moléculaire |
106.16 g/mol |
Nom IUPAC |
benzene;ethene |
InChI |
InChI=1S/C6H6.C2H4/c1-2-4-6-5-3-1;1-2/h1-6H;1-2H2 |
Clé InChI |
SYWDWCWQXBUCOP-UHFFFAOYSA-N |
SMILES canonique |
C=C.C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



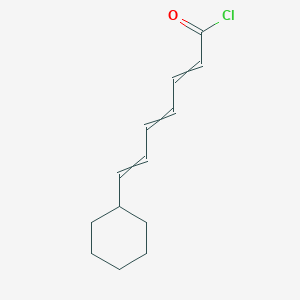
![1-(Bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B15164402.png)

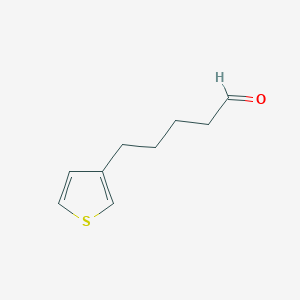
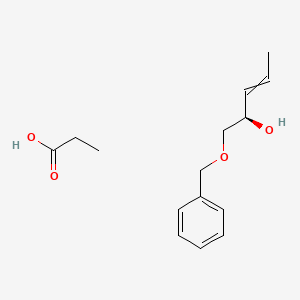
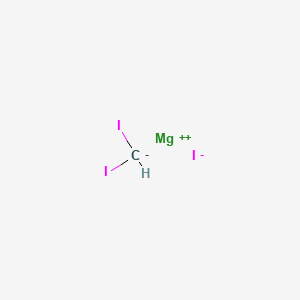
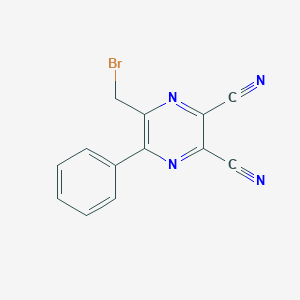
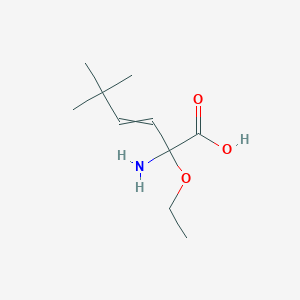
![N-{4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}-3-(4-fluorophenyl)propanamide](/img/structure/B15164468.png)
